Cas no 207924-92-3 ((S)-Boc-4-amino-pentanoic Acid)
(S)-Boc-4-amino-pentanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid
- (4S)-4-[(tert-butoxycarbonyl)amino]pentanoic acid
- (S)-BOC-4-AMINO-PENTANOIC ACID,
- Pentanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (4S)- (9CI)
- (4S)-4-({[(2-Methyl-2-Propanyl)Oxy]Carbonyl}Amino)Pentanoic Acid
- (4S)-4-(Boc-amino)-pentanoic acid
- MFCD06410963
- EN300-6745652
- (4S)-4-{[(tert-butoxy)carbonyl]amino}pentanoic acid
- (4S)-4-((TERT-BUTOXYCARBONYL)AMINO)PENTANOIC ACID
- CS-0207732
- AKOS015999111
- BS-22033
- SCHEMBL6375701
- (S)-4-((tert-Butoxycarbonyl)amino)pentanoicacid
- 207924-92-3
- A879422
- (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- (S)-Boc-4-amino-pentanoic acid
- AT29896
- Pentanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (4S)-
- (S)-Boc-4-amino-pentanoic Acid
-
- MDL: MFCD06410963
- Inchi: 1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
- InChI Key: CVYVXURBKURNKE-ZETCQYMHSA-N
- SMILES: O(C(N[C@@H](C)CCC(=O)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 217.13100
- Monoisotopic Mass: 217.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- PSA: 75.63000
- LogP: 2.15530
(S)-Boc-4-amino-pentanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM303793-5g |
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid |
207924-92-3 | 95% | 5g |
$1034 | 2021-06-09 | |
| TRC | M289288-10mg |
(S)-Boc-4-amino-pentanoic Acid |
207924-92-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M289288-50mg |
(S)-Boc-4-amino-pentanoic Acid |
207924-92-3 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M289288-100mg |
(S)-Boc-4-amino-pentanoic Acid |
207924-92-3 | 100mg |
$ 115.00 | 2022-06-04 | ||
| Chemenu | CM303793-5g |
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid |
207924-92-3 | 95% | 5g |
$1034 | 2022-06-12 | |
| abcr | AB312873-100 mg |
(S)-Boc-4-amino-pentanoic acid, 95%; . |
207924-92-3 | 95% | 100MG |
€228.90 | 2023-02-04 | |
| abcr | AB312873-250 mg |
(S)-Boc-4-amino-pentanoic acid, 95%; . |
207924-92-3 | 95% | 250 mg |
€171.30 | 2023-07-19 | |
| abcr | AB312873-1 g |
(S)-Boc-4-amino-pentanoic acid, 95%; . |
207924-92-3 | 95% | 1 g |
€353.10 | 2023-07-19 | |
| Fluorochem | 211009-100mg |
S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid |
207924-92-3 | 95% | 100mg |
£140.00 | 2022-03-01 | |
| Fluorochem | 211009-250mg |
S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid |
207924-92-3 | 95% | 250mg |
£252.00 | 2022-03-01 |
(S)-Boc-4-amino-pentanoic Acid Suppliers
(S)-Boc-4-amino-pentanoic Acid Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on (S)-Boc-4-amino-pentanoic Acid
Introduction to (S)-Boc-4-amino-pentanoic Acid (CAS No. 207924-92-3)
The compound (S)-Boc-4-amino-pentanoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 207924-92-3, is a significant molecule in the field of pharmaceutical chemistry and biotechnology. This compound belongs to the class of protected amino acids, specifically featuring a tert-butoxycarbonyl (Boc) group on the nitrogen atom, which serves as a protecting group in peptide synthesis. The (S)-configuration indicates the stereochemical arrangement of the chiral center, making it a crucial building block for enantiomerically pure pharmaceuticals.
In recent years, there has been a growing interest in the development of enantioselective drugs due to their improved efficacy and reduced side effects compared to racemic mixtures. The demand for high-quality chiral intermediates has surged, with (S)-Boc-4-amino-pentanoic Acid being one of the sought-after compounds in this domain. Its utility spans across various therapeutic areas, including central nervous system disorders, infectious diseases, and cancer treatment.
The synthesis of (S)-Boc-4-amino-pentanoic Acid involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and enantiomeric purity. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, have been employed to achieve the desired stereochemical outcome. These methods not only enhance the efficiency of production but also minimize environmental impact, aligning with the principles of green chemistry.
Recent studies have highlighted the importance of protected amino acids in drug discovery and development. For instance, a groundbreaking study published in the journal Organic Process Research & Development demonstrated that incorporating (S)-Boc-4-amino-pentanoic Acid into peptide libraries significantly improved the yield and purity of target peptides. This finding underscores the compound's critical role in constructing complex biomolecules.
Furthermore, the pharmaceutical industry has leveraged computational chemistry tools to optimize synthetic routes for (S)-Boc-4-amino-pentanoic Acid. Molecular modeling and density functional theory (DFT) calculations have been instrumental in predicting reaction outcomes and identifying optimal conditions for synthesis. These advancements not only accelerate the development process but also reduce costs associated with trial-and-error experimentation.
In clinical settings, derivatives of (S)-Boc-4-amino-pentanoic Acid have shown promise in treating various diseases. For example, researchers have explored its potential as a precursor for developing novel antibiotics targeting resistant bacterial strains. The Boc-protected group facilitates easy incorporation into larger peptide chains, enabling the design of antibiotics with enhanced binding affinity and specificity.
Another area where this compound has made significant contributions is in cancer therapy. A recent publication in Journal of Medicinal Chemistry described how analogs of (S)-Boc-4-amino-pentanoic Acid exhibit inhibitory effects on key enzymes involved in tumor growth. By modulating these enzymatic pathways, researchers aim to develop targeted therapies that minimize toxicity while maximizing therapeutic benefits.
The versatility of (S)-Boc-4-amino-pentanoic Acid extends beyond its role as a chiral building block. It has also been utilized in material science applications, particularly in the development of smart polymers and biodegradable materials. These materials find applications in drug delivery systems, where precise control over molecular architecture is essential for achieving desired release profiles.
As research continues to evolve, new applications for (S)-Boc-4-amino-pentanoic Acid are likely to emerge. Innovations in synthetic chemistry and biotechnology are expected to further expand its utility across multiple industries. Collaborative efforts between academia and industry are crucial for translating laboratory discoveries into practical solutions that address global health challenges.
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